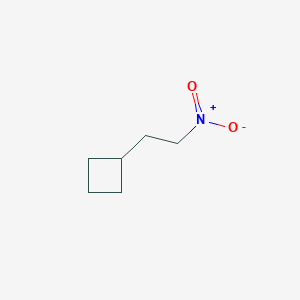

(2-Nitroethyl)cyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitroethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWARFNMZHLVGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648410 | |

| Record name | (2-Nitroethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036931-21-1 | |

| Record name | (2-Nitroethyl)cyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036931-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitroethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitroethyl Cyclobutane and Its Functionalized Analogues

Cycloaddition Approaches to Cyclobutane (B1203170) Ring Formation

Cycloaddition reactions represent a powerful and widely utilized strategy for the formation of cyclic compounds. For the synthesis of nitro-functionalized cyclobutanes, [2+2] cycloadditions are particularly prominent.

[2+2] Cycloadditions Involving Nitroalkenes and Enamines

The reaction between enamines and nitroalkenes is a well-established method for constructing nitro-substituted cyclobutane rings. This transformation often proceeds through a formal [2+2] cycloaddition, where the electron-rich enamine reacts with the electron-deficient nitroalkene. researchgate.netacs.org The reaction can be influenced by various factors, including solvent, temperature, and the nature of the substituents on both the enamine and the nitroalkene. acs.org

The regioselectivity of the enamine-nitroalkene cycloaddition is generally well-controlled. The nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the nitroalkene, leading to a zwitterionic intermediate that subsequently cyclizes. mdpi.com This regioselectivity is driven by the inherent electronic properties of the reactants. mdpi.com

Stereoselectivity, however, is more complex and is a subject of extensive research. The formation of cyclobutanes from enamines and nitroalkenes can yield various stereoisomers. Computational studies have shown that the all-trans-substituted cyclobutane is often the thermodynamically most stable product. acs.org The stereochemical outcome is influenced by the geometry of the enamine, the approach of the reactants, and the potential for isomerization of the initially formed products. In many cases, the reaction proceeds with retention of the configuration of the starting nitroalkene. mdpi.com The diastereoselectivity can be high, often favoring the formation of a single diastereomer. acs.org

To control the enantioselectivity of the [2+2] cycloaddition between enamines and nitroalkenes, various catalytic strategies have been developed.

Organocatalysis: Chiral secondary amines, such as prolinol derivatives, are widely used as organocatalysts. These catalysts form a chiral enamine in situ with an aldehyde, which then reacts with the nitroalkene. The stereochemical outcome is directed by the chiral catalyst, which creates a sterically defined environment for the cycloaddition. rsc.orgmdpi.com Bifunctional organocatalysts, which possess both a nucleophilic amine part and a hydrogen-bond-donating moiety (e.g., thiourea (B124793) or squaramide), have proven to be highly effective. scispace.com These catalysts activate the enamine and the nitroalkene simultaneously, leading to high levels of diastereo- and enantioselectivity. scispace.com

| Catalyst | Nitroalkene | Aldehyde/Enamine Source | Yield (%) | dr | ee (%) | Reference |

| Bifunctional squaramide | Various aryl and alkyl nitroalkenes | Various α,β-unsaturated aldehydes | up to 91 | >20:1 | up to 97.5:2.5 | scispace.com |

| Diphenylprolinol silyl (B83357) ether | Nitroolefins | Aldehydes | High | single all-trans isomer | >97 | researchgate.net |

| Quinine-derived squaramide | β-Nitroolefins | 1,3-Dicarbonyl compounds | Good | up to high | Excellent | d-nb.info |

Metal Catalysis: Transition metal catalysts have also been employed to promote asymmetric [2+2] cycloadditions. Chiral rhodium complexes, for instance, have been used in the reaction of ynamides with 2-aryl-substituted nitroethenes to produce cyclobutenamide products. scispace.com Nickel catalysts have been utilized in exo'-selective [3+2] cycloadditions of iminoesters with nitroalkenes, which proceed through a domino Michael addition/Mannich reaction sequence, highlighting the versatility of metal catalysis in controlling stereochemistry in reactions involving nitroalkenes. nih.gov

| Metal Catalyst System | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Stereoselectivity | Reference |

| [Rh(cod)Cl]₂ / ligand | Ynamide | 2-Aryl-nitroethene | Cyclobutenamide | - | - | scispace.com |

| Ni(OAc)₂ / chiral ligand | Iminoester | trans-Nitroalkene | Pyrrolidine (B122466) | Good | up to 84% de, up to 99% ee | nih.gov |

| Cu(I) / bpy* | Enone | Diazoacetate | Dihydrofuran | Good | Good dr and ee | researchgate.net |

Reactions with Silyl Enol Ethers and α,β-Unsaturated Esters

Silyl enol ethers can serve as enamine surrogates in [2+2] cycloaddition reactions. In the presence of a Lewis acid, silyl enol ethers react with electron-deficient alkenes, such as α,β-unsaturated esters, to form cyclobutane derivatives. fiveable.me While less common, this methodology can be extended to reactions with nitroalkenes. The Lewis acid activates the nitroalkene, making it more susceptible to nucleophilic attack by the silyl enol ether. This approach provides access to highly substituted cyclobutanes. fiveable.me The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction.

Thermal and Photochemical Cycloaddition Strategies

Thermal [2+2] Cycloadditions: While symmetry-forbidden under concerted pathways for many alkenes, thermal [2+2] cycloadditions can occur with highly activated systems, such as those involving ketenes or electron-deficient alkenes like nitroalkenes. libretexts.orgresearchgate.net These reactions often proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. mdpi.com For instance, the reaction of (E)-3,3,3-trifluoro-1-nitropropene with an enamine has been reported to yield a cyclobutane derivative under thermal conditions. scispace.com

Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings and are not subject to the same symmetry constraints as their thermal counterparts. researchgate.net Upon irradiation, an alkene can be excited to a triplet state, which can then react with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate. Nitro-substituted cyclobutanes have been synthesized using visible-light-induced [2+2] cycloaddition reactions of 2-arylnitroethenes with various olefins. These reactions can proceed with good yields, although they may require a large excess of the olefin. researchgate.net

Electrochemical Synthesis Routes to Cyclobutane Architectures

Electrosynthesis has emerged as a green and powerful alternative for the construction of chemical bonds and complex molecular architectures. In the context of cyclobutane synthesis, electrochemical methods offer unique advantages, such as avoiding the use of harsh reagents and enabling reactions that are difficult to achieve through traditional means.

Electrochemical [2+2] cycloadditions have been developed for the synthesis of cyclobutanes. These reactions can be performed under metal- and catalyst-free conditions. For example, the anodic oxidation of certain olefins can generate alkene radical cations, which can then undergo a [2+2] cycloaddition with another alkene molecule to form a cyclobutane ring.

Furthermore, electrochemical oxidative cyclization of enolates has been shown to be an effective method for constructing cyclobutane rings. A notable example is the scalable synthesis of a 1,1,2,2-tetranitrate ester of a cyclobutane derivative, a promising energetic material. The key step involves the electrochemical oxidative cyclization of tetramethyl butane-1,1,4,4-tetracarboxylate. This process was successfully translated from a batch setup to a continuous-flow system, demonstrating the potential for large-scale electrochemical synthesis. While not directly producing a nitro-functionalized cyclobutane, the resulting tetraester can be subsequently nitrated. This approach highlights the potential of electrosynthesis to create the core cyclobutane structure, which can then be functionalized with nitro groups.

More directly, the electrochemical reduction of nitro-substituted compounds is a known process. beilstein-journals.org This suggests the possibility of designing an electrochemical process where a precursor containing a nitro group undergoes cyclization to form a nitro-substituted cyclobutane. For instance, an intramolecular electrochemical cyclization of a molecule containing both a nitro group and a suitable reactive partner could be a viable route. The electrochemical oxidation of N-arylacrylamides in the presence of trifluoromethyl radical precursors has been shown to lead to trifluoromethylated and cyclized products, indicating that radical-mediated electrochemical cyclizations are feasible for constructing functionalized rings. Although direct electrochemical synthesis of (2-nitroethyl)cyclobutane is not yet widely reported, the principles of electro-oxidative and electro-reductive cyclizations provide a strong foundation for the future development of such methodologies.

Scalable Electrochemical Cyclization Processes for Cyclobutane Precursors

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis, often providing milder reaction conditions and unique reactivity. The scalable electrochemical cyclization of linear precursors to form cyclobutane rings has been a subject of considerable research. A notable advancement in this area is the development of continuous flow electrochemical setups, which have demonstrated the potential for producing cyclobutane derivatives on a large scale. researchgate.netresearchgate.netresearchgate.net

For instance, the electrochemical oxidative cyclization of tetra-ester precursors has been successfully scaled up from a 1.5-gram batch process to a continuous flow system capable of producing over 100 grams in a single run. researchgate.netresearchgate.net This transition to a flow process not only enhances the scalability but also improves safety and process control. The use of inexpensive and readily available electrode materials, such as graphite (B72142) and stainless steel, in place of more costly options like platinum and iron, has been shown to be effective without a discernible loss in yield, further enhancing the economic viability of this approach for large-scale synthesis. researchgate.net

Table 1: Comparison of Batch vs. Flow Electrochemical Cyclobutane Synthesis

| Parameter | Batch Process | Continuous Flow Process |

| Scale | 1.5 g | > 100 g |

| Electrodes | Platinum, Iron | Graphite, Stainless Steel |

| Key Advantage | Proof of concept | Scalability, Safety, Cost-effectiveness |

The scalability of these electrochemical methods is, in principle, limited only by the size of the laboratory equipment, with the potential for kilogram-scale production being feasible with larger reservoirs. researchgate.netresearchgate.net

Mechanistic Insights into Anodic Oxidation for Cyclobutane Forging

The formation of the cyclobutane ring via anodic oxidation is a process rooted in the generation of reactive intermediates. The mechanism often involves the single-electron oxidation of an olefin to produce an electrophilic radical cation. researchgate.net This radical cation can then undergo further reactions to forge the four-membered ring.

In the context of intermolecular [2+2] cycloadditions, the anodic oxidation of electron-rich olefins, such as enol ethers, can trigger the formation of a cyclobutane ring with a variety of alkenes. uwo.ca A "redox tag" strategy has been developed where an alkoxyphenyl group within one of the reacting olefins is essential for the reaction. ub.edu This group is oxidized to a relatively long-lived radical cation, which then participates in the cyclobutane ring formation before being reduced in the final step of the catalytic cycle. ub.edu This approach allows for the selective oxidation of one component in the presence of another, a key challenge in electrochemical synthesis.

The process can be understood through the following key steps:

Anodic Oxidation: An electron-rich olefin is oxidized at the anode to form a radical cation.

Intermolecular Carbon-Carbon Bond Formation: The generated radical cation reacts with another alkene molecule.

Ring Closure: The resulting intermediate undergoes ring closure to form the cyclobutane ring.

Catalyst Regeneration: The "redox tag" is reduced, completing the catalytic cycle.

Indirect electrolysis, utilizing a redox mediator, offers another layer of control, improving reaction viability and chemoselectivity by preventing undesirable side reactions at the electrode surface. nih.gov

Alternative Synthetic Pathways for (2-Nitroethyl)cyclobutane Scaffolds

Beyond electrochemical methods, several other synthetic strategies have been developed to access cyclobutane scaffolds, which can be adapted for the synthesis of (2-Nitroethyl)cyclobutane and its analogues.

Michael Addition-Initiated Cyclizations

The Michael addition is a powerful tool for carbon-carbon bond formation and can be ingeniously employed to initiate a cyclization cascade, leading to the formation of cyclobutane rings. This strategy often involves the reaction of a nucleophile with an activated alkene, followed by an intramolecular cyclization.

A prominent example is the organocatalyzed Michael-Michael cascade reaction between vinylogous ketone enolates and nitroalkenes. researchgate.net This reaction, facilitated by a chiral squaramide catalyst, allows for the construction of fully substituted cyclobutanes with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 98% ee). researchgate.net A similar strategy involves a chiral squaramide-catalyzed vinylogous Michael addition of β,γ-unsaturated pyrazole (B372694) amides to nitroolefins, followed by an enantiospecific cyclization to yield cyclobutane derivatives in good yields and with excellent enantioselectivities (up to 99% ee). researchgate.net

More broadly, the sulfa-Michael addition of thiols to cyclobutenes has been developed to synthesize thio-substituted cyclobutanes with high diastereoselectivity and, in the presence of a chiral cinchona-based squaramide catalyst, high enantioselectivity. organic-chemistry.orgmdpi.com These methods demonstrate the versatility of Michael addition-initiated cyclizations in accessing a variety of functionalized cyclobutanes.

Oxidative Cyclization Reactions

Oxidative cyclization represents another effective strategy for the construction of cyclobutane rings from acyclic precursors. These reactions often involve the use of an oxidizing agent to promote the formation of a carbon-carbon bond.

An efficient method for the synthesis of polysubstituted electron-deficient cyclobutanes involves a sequence of a Michael addition followed by an iodine(III)-mediated oxidative cyclization. nih.gov This approach provides a direct route to highly functionalized cyclobutane structures. The electrochemical oxidative cyclization discussed in section 2.2.1 is also a prime example of this type of reaction, where the anode acts as the oxidant to forge the cyclobutane ring from a linear precursor. researchgate.netresearchgate.net

Multicomponent Reactions Incorporating Nitroethyl and Cyclobutane Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While a direct MCR for the synthesis of "(2-Nitroethyl)cyclobutane" is not prominently described in the literature, the principles of MCRs can be applied to construct such a scaffold.

For instance, cascade reactions that have characteristics of MCRs have been reported for the synthesis of nitrocyclobutane-fused naphthalene-1,2-diones. researchgate.net This reaction involves the interaction of benzene-linked allenynes with tert-butyl nitrite (B80452) (TBN) and proceeds through a proposed [2+2] cycloaddition, among other steps, to form the nitro-functionalized cyclobutane ring. researchgate.net

Furthermore, the reaction between enamines and nitroalkenes to form cyclobutane derivatives can be viewed as a three-component reaction if the enamine is generated in situ from an aldehyde or ketone and a secondary amine. ub.edu These reactions are known to produce nitro-substituted cyclobutanes. ub.edu

The general strategy for designing an MCR to produce (2-Nitroethyl)cyclobutane would involve the selection of starting materials that contain the requisite cyclobutane and nitroethyl fragments or their precursors. For example, a reaction could potentially be designed involving a component that can form a cyclobutane ring via a [2+2] cycloaddition, a nitroalkane, and a third component to facilitate the reaction. The development of such a specific MCR remains an area for future research.

Elucidation of Reaction Mechanisms and Transformational Pathways of 2 Nitroethyl Cyclobutane Systems

Mechanistic Investigations of Cyclobutane (B1203170) Formation Reactions

The formation of nitro-substituted cyclobutanes, such as those derived from (2-Nitroethyl)cyclobutane, is often achieved through the reaction of enamines with nitroalkenes. ub.edu These reactions have been a focal point for mechanistic studies to understand the precise pathways leading to the four-membered ring. ub.eduethz.ch

The formation of cyclobutanes via [2+2] cycloaddition can theoretically proceed through either a concerted or a stepwise mechanism. While some cycloadditions occur in a single, concerted step, reactions involving electron-rich species like enamines and electron-poor nitroalkenes are generally understood to follow a stepwise pathway. mdpi.comnih.govacs.org This is in contrast to pericyclic reactions like the Diels-Alder, which are often concerted. csic.eschim.it

Experimental and computational studies on the reaction between enamines and nitroalkenes consistently point towards a stepwise process. ub.edumdpi.comacs.org The non-stereospecific nature of some of these cycloadditions provides evidence against a concerted mechanism, as a stepwise pathway allows for rotation around newly formed single bonds in an acyclic intermediate, potentially leading to a mixture of stereoisomers. mdpi.com However, in many cases, a single all-trans-isomer of the resulting cyclobutane is predominantly formed. researchgate.net The mechanism can be influenced by the specific reactants and conditions, but for the synthesis of nitro-functionalized cyclobutanes, a stepwise route is the more accepted model. ethz.chmdpi.comresearchgate.net

In the stepwise mechanism for the formation of nitro-substituted cyclobutanes, the reaction is initiated by a nucleophilic attack from the enamine onto the electron-deficient β-carbon of the nitroalkene. nih.govacs.org This initial carbon-carbon bond formation results in a zwitterionic intermediate. ethz.chacs.org This intermediate is characterized by a positive charge on the nitrogen atom of the enamine moiety (an iminium ion) and a negative charge delocalized onto the nitro group (a nitronate anion). ethz.chresearchgate.net

Computational chemistry has been instrumental in elucidating the energetic landscape of the [2+2] cycloaddition reactions that form nitrocyclobutanes. acs.org Density Functional Theory (DFT) calculations have been used to map the reaction coordinates and analyze the structures of transition states and intermediates. mdpi.comacs.org

Energy profiles calculated for the reaction of enamines with nitroalkenes show that the formation of the cyclobutane adduct is typically an exothermic and exergonic process. acs.org The cycloaddition step is often the most thermodynamically favorable step in the entire catalytic cycle. acs.org For example, calculations on a model reaction predicted that the all-trans-cyclobutane is the most stable isomer. acs.org The transition state for the initial C-C bond formation leads to the zwitterionic intermediate, which then passes through a second transition state to close the ring. In the gas phase, locating the zwitterionic intermediate can be challenging as it may be much higher in energy and prone to collapse without a significant barrier. acs.org

| Species | Description | Relative ΔG (kcal/mol) |

|---|---|---|

| Reactants | Enamine + Nitroalkene | 0.0 |

| TS1 | Transition state to zwitterion | +10.3 |

| Zwitterion | Intermediate | +2.9 |

| TS2 | Transition state to cyclobutane | +5.4 |

| Cyclobutane | Product | -12.2 |

Note: Values are illustrative and based on a specific computational model (M06-2X/6-311+G(d,p) with DMSO solvent model). Absolute values can vary with the computational method and specific reactants.

Reactivity of the (2-Nitroethyl)cyclobutane Moiety

The reactivity of the (2-Nitroethyl)cyclobutane system is dominated by the inherent strain of the four-membered ring and the electronic influence of the nitro group. These features make it susceptible to reactions that relieve the ring strain.

Nitrocyclobutanes, which are often stable enough to be isolated and characterized, can also act as key intermediates that undergo subsequent ring-opening reactions. ub.eduresearchgate.net This ring-opening is a common transformation pathway for cyclobutane systems, driven by the release of inherent ring strain. pharmacy180.com The reaction can be initiated under various conditions, including thermal activation or the presence of moisture or acids. ub.eduacs.org In the context of organocatalyzed Michael additions, the cyclobutane intermediate can open to form the enamine of the final Michael adduct, which is then hydrolyzed to release the catalyst and yield the final product. ub.eduethz.ch For instance, NMR studies have shown that an all-trans-nitrocyclobutane can isomerize through a ring-opening mechanism to its isomeric enamines. ub.eduacs.org

The primary driving force for the ring-opening of cyclobutanes is the release of ring strain. pharmacy180.commasterorganicchemistry.com This strain is a combination of two main factors:

Angle Strain : The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. To alleviate some torsional strain, the ring puckers slightly, but this further decreases the bond angle to around 88°, maintaining significant angle strain. masterorganicchemistry.comlibretexts.org

Torsional Strain : In a planar cyclobutane, all the hydrogen atoms on adjacent carbons would be fully eclipsed. The puckering of the ring helps to reduce this eclipsing strain, but it is not eliminated entirely. libretexts.org

The stability of the cyclobutane ring and its propensity to open are influenced by several factors:

Substituents : The size and electronic nature of substituents on the ring play a crucial role. ub.edu Bulky substituents can increase steric interactions, potentially increasing the ring strain and favoring fragmentation. Conversely, in some cases, large substituents have been observed to make the cyclobutane ring more resistant to opening. ub.edu

Reaction Conditions : As mentioned, temperature and the presence of polar, protic species like water can facilitate ring-opening. ub.eduacs.org Polar solvents may stabilize the charged, open-chain intermediates that are formed during the fragmentation process. acs.org

Electronic Effects : The electron-withdrawing nitro group activates the cyclobutane ring, influencing its reactivity and the pathways available for fragmentation. rsc.org

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | ~27.5 |

| Cyclobutane | 4 | ~26.5 |

| Cyclopentane | 5 | ~6.5 |

| Cyclohexane | 6 | ~0 |

The significant strain energy of cyclobutane, second only to cyclopropane, underscores why ring-opening reactions are a characteristic feature of its chemistry. masterorganicchemistry.comlibretexts.org

Transformations of the Nitroethyl Group

The nitroethyl group attached to the cyclobutane core is a versatile functional moiety, susceptible to a range of chemical transformations that allow for the synthesis of diverse derivatives. These transformations primarily involve the manipulation of the nitro group itself through reduction, oxidation, or its utilization as a leaving group in nucleophilic displacement reactions.

Reductive and Oxidative Conversions

The nitro group is highly amenable to reduction, providing a key pathway to primary amines. The conversion of (2-nitroethyl)cyclobutane to (2-aminoethyl)cyclobutane represents a fundamental transformation. A vast number of methods employing various catalysts and reducing agents have been developed for the reduction of nitroalkanes to amines. mdpi-res.com

Another significant transformation of primary nitroalkanes is the Nef reaction, which converts the nitro group into a carbonyl group. mdpi-res.com Under basic conditions, (2-nitroethyl)cyclobutane can be deprotonated to its corresponding nitronate salt. Subsequent treatment with a strong acid yields cyclobutylacetaldehyde, demonstrating the utility of the nitroethyl group as a masked aldehyde function.

Oxidative processes can also be relevant, particularly on the products derived from the reduction of the nitro group. For instance, the resulting (2-aminoethyl)cyclobutane, a primary amine, could be further oxidized. While direct oxidation of the nitro group is less common, the nitrogen atom in the derived amine can be oxidized to form an N-oxide by treating it with an oxidizing agent like hydrogen peroxide or a peracid. google.com

The following table summarizes the primary reductive and oxidative conversions applicable to the (2-nitroethyl)cyclobutane system.

| Starting Material | Reagents/Reaction | Product | Functional Group Transformation |

| (2-Nitroethyl)cyclobutane | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal Hydrides | (2-Aminoethyl)cyclobutane | -NO₂ → -NH₂ |

| (2-Nitroethyl)cyclobutane | 1. Base (e.g., NaOEt) 2. Acid (e.g., H₂SO₄) (Nef Reaction) | Cyclobutylacetaldehyde | -CH₂NO₂ → -CHO |

| (2-Aminoethyl)cyclobutane | Peracid (e.g., mCPBA) | (2-(Hydroxyamino)ethyl)cyclobutane or higher oxidation states | -NH₂ → -NHOH / -NO |

Nucleophilic Displacements at the Nitroethyl Moiety

The nitro group exhibits a dual nature in nucleophilic reactions; it can act as a powerful electron-withdrawing group, and it can also function as a leaving group. mdpi-res.com This duality governs the types of nucleophilic displacements observed at the nitroethyl moiety.

The most common reaction pathway involves the activation of the α-carbon (the carbon atom bonded to the nitro group). The acidic proton on this carbon can be abstracted by a base to form a stabilized carbanion, known as a nitronate ion. This nitronate is a potent nucleophile and can react with various electrophiles. mdpi-res.com For example, it can participate in Henry reactions (nitro-aldol) with aldehydes or nitro-Mannich reactions with imines. mdpi-res.comcore.ac.uk

Furthermore, the nitro group itself can be displaced, functioning as a leaving group (as nitrite (B80452), HNO₂). This elimination pathway is crucial for forming carbon-carbon double bonds. mdpi-res.com In the context of (2-nitroethyl)cyclobutane, this would lead to the formation of vinylcyclobutane. The combination of conjugate addition to a nitroalkene followed by elimination of the nitro group is a common strategy in organic synthesis. mdpi-res.com

Direct nucleophilic substitution of the nitro group on a saturated carbon (an SN2-type reaction) is less common but possible under specific conditions. Such reactions are stereospecific and proceed with an inversion of configuration at the reaction center, as is characteristic of SN2 mechanisms. libretexts.org

Stereochemical Dynamics in (2-Nitroethyl)cyclobutane Transformations

The stereochemistry of reactions involving the (2-nitroethyl)cyclobutane system is intricately linked to the structure of the four-membered ring, the nature of the reactants and catalysts, and the reaction conditions. The control of diastereoselectivity and enantioselectivity, along with the potential for isomerization and the influence of conformational preferences, are critical aspects of its reactivity.

Control of Diastereoselectivity and Enantioselectivity

In reactions involving chiral catalysts, such as the Jørgensen-Hayashi catalyst, high levels of enantioselectivity can be achieved. acs.orgub.edu The stereochemical outcome is often determined by the conformation of the intermediates. For instance, in the reaction of chiral enamines, the equilibrium between s-trans and s-cis conformers can direct the formation of different diastereomeric products. acs.orgresearchgate.net The s-trans-enamine conformers typically yield one diastereomer, while the s-cis conformers produce the other. acs.orgresearchgate.net The final diastereomeric ratio (dr) of the product is thus influenced by the relative stability of the cyclobutane intermediates and any subsequent epimerization that may occur. acs.org

The table below outlines key factors that influence the stereochemical outcome in transformations involving nitrocyclobutane (B1338332) systems.

| Factor | Influence on Stereoselectivity | Mechanism/Observation | Reference |

| Substituent Arrangement | Favors trans configuration of substituents on the cyclobutane ring. | The all-trans arrangement is often the most thermodynamically stable. | nih.govacs.org |

| Chiral Catalysts | Enables enantioselective synthesis of specific stereoisomers. | Chiral catalysts (e.g., Jørgensen-Hayashi type) create a chiral environment that favors one reaction pathway over the other. | acs.orgub.edu |

| Precursor Conformation | The s-trans vs. s-cis enamine equilibrium determines the diastereomeric outcome. | s-trans and s-cis conformers lead to different diastereomeric cyclobutane products. | acs.orgresearchgate.net |

| Solvent Polarity | Can affect reaction pathways and intermediate stability. | In more polar solvents like DMSO, cyclobutane intermediates may not be detected, with the reaction proceeding directly to ring-opened products. | acs.org |

Isomerization and Epimerization Processes

(2-Nitroethyl)cyclobutane and its derivatives can undergo several isomerization and epimerization processes. The cyclobutane ring itself is subject to isomerization, particularly ring-opening reactions. In studies of related nitrocyclobutylpyrrolidines, these intermediates were observed to undergo ring-opening to form isomeric enamines. acs.orgub.edu This process is an equilibrium and can be influenced by temperature and solvent polarity. nih.govresearchgate.net

Epimerization at stereocenters is another critical process. The carbon atom bearing the nitro group (the α-carbon) is susceptible to epimerization, especially under basic conditions, due to the acidity of the α-proton and the formation of a planar nitronate intermediate. semanticscholar.org This can affect the final diastereomeric ratio of the products, as an initially formed stereocenter can equilibrate to the more thermodynamically stable isomer. acs.orgsemanticscholar.org

Furthermore, thermal or photochemical induction can lead to isomerization of the cyclobutane skeleton itself. In a notable example, one stereoisomer of a substituted cyclobutane was converted to a different, unique isomer via thermal isomerization in the solid state, a process proposed to occur through a radical chain pathway. ntu.edu.sg While specific to that system, it highlights the potential for skeletal isomerization in cyclobutane derivatives. The isomerization of cyclobutane to butylene is a classic example of a unimolecular reaction that proceeds through a collisionally activated intermediate. vaia.com

Conformational Preferences and Their Influence on Reactivity

The cyclobutane ring is not planar; it adopts a puckered or bent conformation to alleviate the strain from eclipsed interactions and bond angle deviation from the ideal 109.5°. fiveable.me This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, and the conformational preference of the (2-nitroethyl) group can significantly influence the molecule's reactivity and the stereochemical course of its reactions.

Computational studies on related nitrocyclobutanes have shown that in the minimum-energy conformers, bulky substituents like nitro and phenyl groups tend to orient themselves perpendicular to the approximate plane of the cyclobutane ring. nih.govacs.org The relative energies of different conformers and stereoisomers can be small, often within a few kcal/mol, but these differences are sufficient to dictate product ratios in reactions under thermodynamic control. nih.govub.edu

Conformational analysis is crucial for understanding reactivity. libretexts.org The stability of the puckered cyclobutane intermediate can determine whether a reaction is kinetically feasible. nih.gov In some cases, the rate-limiting step of a reaction sequence is the ring-opening of a cyclobutane intermediate, a process whose energy barrier is directly related to the conformational stability of the ring. nih.govacs.org The steric bulk of substituents plays a major role; larger groups will preferentially occupy positions that minimize steric interactions, influencing the equilibrium between different puckered conformations. libretexts.org

The following table, based on computational data for a model nitrocyclobutane system, illustrates the energy differences between stereoisomers, which arise from their different conformational preferences.

| Isomer/Conformer Comparison | Calculated Energy Difference (ΔG°) | Implication | Reference |

| Isomer 17 vs. Isomer 16 (all-trans) | -3.0 to -4.2 kcal/mol | The all-trans isomer (16) is significantly more stable, suggesting reactions will favor its formation. | ub.edu |

| s-trans-enamine vs. s-cis-enamine (chiral) | 0.6 kcal/mol | A small energy gap indicates that both conformers are present at equilibrium, potentially leading to a mixture of diastereomeric products. | acs.org |

| Cis vs. Trans substituents (general) | ~3 kcal/mol | A cis arrangement of bulky groups incurs a significant energetic penalty compared to a trans arrangement. | acs.org |

Computational Chemistry and Theoretical Modeling of 2 Nitroethyl Cyclobutane Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties that govern the formation and reaction of (2-Nitroethyl)cyclobutane. These calculations provide a molecular-level picture of bonding, charge distribution, and orbital interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. Studies on related systems, such as the reaction between enamines and nitroalkenes, reveal that the formation of nitro-substituted cyclobutanes is a key mechanistic pathway. ub.eduresearchgate.net These reactions can proceed through different routes, and DFT calculations are crucial for mapping the potential energy surfaces and identifying the most likely pathways.

In the context of forming a (2-Nitroethyl)cyclobutane-like structure, the reaction is often a formal [2+2] cycloaddition. Computational studies have explored whether this occurs via a concerted one-step mechanism or a stepwise pathway involving a zwitterionic intermediate. ub.eduethz.ch The nature of the reactants and the solvent environment significantly influences the operative mechanism. For many reactions of enamines with nitroalkenes, the formation of the cyclobutane (B1203170) intermediate is found to be an exothermic and thermodynamically favorable process. acs.org These cyclobutane derivatives have been shown to be stable enough to be isolated and characterized, serving as crucial intermediates that can subsequently undergo ring-opening to form the final Michael-like adducts. researchgate.netacs.org The rate-limiting step in such multi-step processes is often the ring-opening of the cyclobutane, highlighting its importance as a "thermodynamic sink" in the reaction coordinate. ub.edu

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. In the formation of (2-Nitroethyl)cyclobutane via a cycloaddition reaction, FMO analysis helps to explain the feasibility and regioselectivity of the bond-forming events.

The reaction between an electron-rich enamine (HOMO) and an electron-deficient nitroalkene (LUMO) is a classic example of a polar reaction driven by the electrostatic and orbital interactions between the two species. The energy difference between the enamine's HOMO and the nitroalkene's LUMO is relatively small, facilitating a strong stabilizing interaction that lowers the activation barrier for the cycloaddition. The shapes and symmetries of these frontier orbitals dictate how the molecules approach each other and which new bonds are formed. For a [2+2] cycloaddition, the orbital symmetry rules, as famously described by Woodward and Hoffmann, must be considered. While thermal [2+2] cycloadditions of neutral alkenes are often symmetry-forbidden, the polar nature of the enamine-nitroalkene reaction allows it to proceed readily under thermal conditions.

Molecular Dynamics Simulations of Conformational Space

While quantum mechanics is ideal for studying electronic structure, molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. For (2-Nitroethyl)cyclobutane, the flexibility of the four-membered ring is a key characteristic.

For a substituted ring like (2-Nitroethyl)cyclobutane, the (2-nitroethyl) group can occupy either an axial or an equatorial position relative to the puckered ring. The conformational preference is determined by steric interactions. Generally, bulky substituents favor the equatorial position to minimize steric hindrance with the rest of the ring. MD simulations, by modeling the atomic motions over time, can determine the relative populations and energetic differences between these conformers, providing a detailed picture of the molecule's structural dynamics. acs.orgirb.hr

Prediction of Reaction Energies and Activation Barriers

A primary goal of computational chemistry is the quantitative prediction of reaction thermodynamics and kinetics. By calculating the energies of reactants, products, and transition states, a complete energy profile of a reaction can be constructed.

The spontaneity of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). maricopa.edulibretexts.org Computational methods, particularly DFT, can be used to calculate the Gibbs free energies of intermediates and transition states along a reaction pathway. researchgate.netstackexchange.com For the formation of (2-Nitroethyl)cyclobutane, calculations show that the cyclobutane structure often resides in a significant energy minimum, confirming its role as a stable intermediate rather than a transient transition state. acs.org

Table 1: Conceptual Gibbs Free Energy Profile for Nitroalkene and Enamine Reaction

| Reaction Step | Species | Relative Gibbs Free Energy (Conceptual) | Description |

| 1 | Reactants (Enamine + Nitroalkene) | 0 kcal/mol (Reference) | Starting materials. |

| 2 | Transition State 1 (TS1) | +ΔG‡formation | Activation barrier for cyclobutane formation. |

| 3 | Intermediate (Cyclobutane) | -ΔGintermediate | Thermodynamically stable intermediate. acs.org |

| 4 | Transition State 2 (TS2) | +ΔG‡ring-opening | Activation barrier for ring-opening. Often the rate-limiting step. ub.edu |

| 5 | Products (Acyclic Adduct) | -ΔGreaction | Final, most stable product. |

This table is a conceptual representation based on findings that cyclobutane formation is exothermic and its ring-opening can be the rate-limiting step.

When new stereocenters are formed during a reaction, multiple diastereomers can result. Computational chemistry is exceptionally useful for predicting which stereoisomer is energetically more stable and therefore more likely to be the major product. In the formation of substituted cyclobutanes from chiral enamines and nitroalkenes, the stereochemistry of the enamine can direct the stereochemical outcome of the cycloaddition.

Computational studies have shown that the stereoselectivity is often controlled at this first step. ub.edu For example, calculations on related systems predict that s-trans and s-cis conformers of a starting enamine lead to different diastereomers of the resulting nitrocyclobutane (B1338332). researchgate.net Furthermore, within the cyclobutane ring itself, substituents prefer a trans arrangement to minimize steric strain, and this preference significantly influences the stability of the possible stereoisomers. researchgate.net

Table 2: Predicted Stereochemical Control in Cyclobutane Formation

| Starting Enamine Conformer | Resulting Cyclobutane Diastereomer | Relative Stability | Controlling Factor |

| s-trans | all-trans-(4S) configuration | Favored | Stereoelectronic effects during cycloaddition. researchgate.net |

| s-cis | all-trans-(4R) configuration | Less Favored | Stereoelectronic effects during cycloaddition. researchgate.net |

Data based on computational findings for reactions of chiral aldehyde enamines with nitroalkenes. researchgate.net

Utilization as Precursors for Energetic Materials

The inherent ring strain of the cyclobutane moiety and the presence of the energy-rich nitro group make (2-Nitroethyl)cyclobutane and its derivatives valuable precursors in the field of energetic materials. psu.edumasterorganicchemistry.com The combination of a strained four-membered ring, which releases energy upon decomposition, and the oxidizing power of the nitro group is a key strategy in designing high-performance explosives and propellants. researchgate.netmdpi.com

Design and Synthesis of High-Performance Energetic Compounds

(2-Nitroethyl)cyclobutane serves as a foundational scaffold for creating more complex, high-energy-density materials. The design principle involves increasing the nitro group density on the cyclobutane core to achieve a favorable oxygen balance and a high heat of formation. nih.govrsc.org For instance, the synthesis of compounds like 1,1,3,3-tetranitrocyclobutane (B14299446) (TNCB) demonstrates the potential of the cyclobutane skeleton in energetic materials. nih.gov Although TNCB itself has stability issues that limit its practical use, it showcases the high explosive power that can be achieved with a nitrated cyclobutane structure. nih.gov

The synthesis of various stereo- and regioisomers of tetra-(nitroxymethyl) cyclobutane highlights another design approach. nih.gov These syntheses demonstrate that the cyclobutane core can tolerate extensive nitration under various conditions. nih.gov By modifying the stereochemistry of the substituents on the cyclobutane ring, researchers can fine-tune physical properties like melting point and thermal stability, which are critical for applications such as melt-castable explosives. nih.govresearchgate.net The development of synthetic routes to such poly-nitrated cyclobutane systems is an active area of research, aiming to create materials with superior performance compared to traditional explosives like TNT. nih.govnih.gov

Thermochemical and Detonation Property Prediction for Cyclobutane-Based Energetic Systems

Computational studies are crucial for predicting the performance of new energetic materials before attempting complex and potentially hazardous syntheses. Theoretical calculations for cyclobutane-based energetic systems focus on key performance indicators such as detonation velocity (Vd), detonation pressure (Pcj), and heat of formation (ΔHf). nih.govicm.edu.pl

For example, computational analysis of 1,1,3,3-tetranitrocyclobutane (TNCB) predicts a detonation velocity of approximately 8.9 km/s and a detonation pressure of around 39 GPa, performance metrics that surpass those of many conventional explosives. Similarly, studies on nitrated derivatives of other compounds show that the introduction of nitro groups significantly enhances detonation properties. icm.edu.plresearchgate.net Research on various isomers of tetra-(nitroxymethyl) cyclobutane reveals that while their calculated detonation velocities and pressures are quite similar, their physical properties, such as melting points, can differ dramatically. nih.gov This demonstrates that while theoretical performance is a primary driver, physical characteristics that influence formulation and usability are equally important. nih.gov

Below is a table summarizing the predicted properties of representative cyclobutane-based energetic compounds.

| Compound | Density (g/cm³) | Detonation Velocity (Vd, km/s) | Detonation Pressure (Pcj, GPa) | Heat of Formation (ΔHf, kJ/mol) |

| 1,1,3,3-Tetranitrocyclobutane (TNCB) | 1.83 | ~8.9 | ~39.0 | N/A |

| cis-trans-cis-Tetra(nitroxymethyl)cyclobutane | 1.63 | 8.01 | 28.5 | -732.6 |

| all-cis-Tetra(nitroxymethyl)cyclobutane | 1.62 | 7.98 | 28.2 | -726.8 |

| all-trans-Tetra(nitroxymethyl)cyclobutane | 1.62 | 7.98 | 28.2 | -722.6 |

This data is compiled from theoretical calculations and experimental results reported in the literature. nih.gov

Role in Natural Product Total Synthesis

The cyclobutane motif is a structural feature in a wide array of bioactive natural products. nih.govnih.govrsc.org The development of methods for the stereocontrolled synthesis of substituted cyclobutanes is therefore of significant interest to the synthetic chemistry community. nih.govkib.ac.cnrsc.org (2-Nitroethyl)cyclobutane is a valuable intermediate in this context, as the nitro group is highly versatile and can be transformed into a variety of other functional groups necessary for building complex natural product skeletons. frontiersin.org

Key Intermediate in Stereoselective Construction of Bioactive Molecules

The challenge in synthesizing many cyclobutane-containing natural products lies in controlling the stereochemistry of multiple contiguous stereocenters on the four-membered ring. nih.gov (2-Nitroethyl)cyclobutane can serve as a starting point in stereoselective syntheses. The nitro group can participate in various carbon-carbon bond-forming reactions, such as the Henry reaction, to build up the carbon skeleton. core.ac.uk Subsequently, the nitro group can be reduced to an amine or converted to a carbonyl group via methods like the Nef reaction, providing access to key functionalities found in alkaloids and other classes of natural products. frontiersin.org

The development of stereoselective methods, such as chiral auxiliary-controlled [2+2] photodimerizations or catalytic asymmetric cycloadditions, has enabled the synthesis of enantiopure cyclobutane derivatives. nih.govrsc.org For instance, the stereospecific contraction of pyrrolidine (B122466) rings has been shown to produce highly substituted cyclobutanes with excellent control over the resulting stereochemistry. nih.gov While not starting from (2-nitroethyl)cyclobutane itself, these advanced methods illustrate the importance of creating complex cyclobutane building blocks for the total synthesis of bioactive molecules like piperarborenine B and scopariusicide A. nih.govnih.gov The functional handles provided by intermediates like (2-nitroethyl)cyclobutane are crucial for integrating the cyclobutane core into larger, more complex natural product structures. beilstein-journals.orgnih.gov

Strategic Building Blocks in Medicinal Chemistry

The cyclobutane ring is increasingly recognized as a valuable structural motif in medicinal chemistry. nih.govru.nl Its incorporation into drug candidates can favorably influence multiple properties, including metabolic stability and binding affinity. nih.gov (2-Nitroethyl)cyclobutane, as a functionalized cyclobutane, offers a strategic entry point for introducing this ring system into pharmacologically active molecules. frontiersin.orgenamine.net

Conformational Restriction and Pharmacophore Presentation

A primary reason for using the cyclobutane ring in drug design is to achieve conformational restriction. nih.govresearchgate.net Flexible molecules often pay an entropic penalty upon binding to a biological target because their rotational freedom is lost. nih.gov By replacing a flexible linker, such as an ethyl chain, with a more rigid cyclobutane ring, the number of accessible conformations is significantly reduced. enamine.net This pre-organization of the molecule into a more bioactive conformation can lead to enhanced binding affinity and improved potency. researchgate.net The puckered, three-dimensional structure of the cyclobutane ring is distinct from the highly reactive cyclopropane (B1198618) and the more flexible cyclopentane, offering a unique geometric scaffold. nih.govnih.gov

This conformational rigidity is also key to optimal pharmacophore presentation. d-nb.info A pharmacophore is the specific three-dimensional arrangement of functional groups required for a molecule to interact with its biological target. slideshare.netnih.gov The cyclobutane scaffold acts as a rigid framework that holds key functional groups—such as hydrogen bond donors, acceptors, and hydrophobic moieties—in a precise spatial orientation. nih.govnih.gov This ensures an optimal geometric fit with the target's binding site, enhancing selectivity and biological activity. d-nb.info The use of cyclobutane-containing building blocks allows medicinal chemists to explore new chemical space and design novel drug candidates with improved pharmacological profiles. nih.govethz.ch

The following table illustrates the concept of conformational restriction.

| Feature | Flexible Linker (e.g., Butane) | Rigid Linker (e.g., 1,2-disubstituted Cyclobutane) |

| Conformational Freedom | High (multiple rotatable bonds) | Low (ring structure limits rotation) |

| Binding Entropy | Higher penalty (more freedom lost upon binding) | Lower penalty (already partially organized) |

| Pharmacophore Orientation | Variable and dependent on conformation | Fixed and precisely presented |

| Potential for Improved Potency | Lower | Higher, due to reduced entropic cost and optimal fit |

Modification for Enhanced Metabolic Stability

The incorporation of a cyclobutane ring into drug candidates is a recognized strategy to enhance metabolic stability. researchgate.netnih.govru.nlrsc.orgnih.gov The rigid, puckered structure of the cyclobutane moiety can shield adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes. nih.govnih.gov This steric hindrance can prevent common metabolic reactions such as N-dealkylation or oxidation at vulnerable positions.

Theoretically, the cyclobutane ring in (2-Nitroethyl)cyclobutane could confer metabolic stability to the ethyl linker. However, the presence of the nitro group introduces a potential site for metabolic activity. Nitro groups can undergo reduction by various nitroreductases to form nitroso, hydroxylamino, and ultimately amino groups. ebi.ac.uk This metabolic pathway could either be a desired bioactivation step or an unwanted degradation pathway.

Hypothetical Impact of (2-Nitroethyl)cyclobutane on Metabolic Stability:

| Feature | Potential Advantage | Potential Disadvantage |

| Cyclobutane Ring | Steric shielding of the ethyl group, potentially blocking oxidative metabolism. nih.govrsc.org | Ring strain might influence binding and reactivity in unforeseen ways. |

| Nitroethyl Group | The electron-withdrawing nature might influence the reactivity of adjacent bonds. | Susceptible to enzymatic reduction, leading to rapid metabolism and potential formation of reactive metabolites. ebi.ac.uk |

Further research would be required to determine the actual metabolic fate of (2-Nitroethyl)cyclobutane and whether the stabilizing effect of the cyclobutane ring outweighs the metabolic liability of the nitro group.

Incorporation as Bioisosteres in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ufrj.brajptr.com Both the cyclobutane ring and the nitroalkane group have been explored as bioisosteres.

The cyclobutane ring is often used as a bioisosteric replacement for gem-dimethyl groups, phenyl rings, or other cyclic systems to alter the conformational properties and lipophilicity of a molecule. nih.govru.nlnih.gov

The nitro group is a less common but still valuable bioisostere. For instance, the trifluoromethyl group has been successfully used as a bioisosteric replacement for an aliphatic nitro group in some contexts. ebi.ac.uk The nitro group's strong electron-withdrawing and polar nature can mimic the interactions of other functional groups.

Theoretically, the (2-Nitroethyl)cyclobutane moiety could be considered as a bioisostere for various other side chains in drug candidates. Its unique combination of a rigid, non-planar ring and a polar, electron-withdrawing group could offer a novel structural motif for probing ligand-receptor interactions.

Potential Bioisosteric Replacements for (2-Nitroethyl)cyclobutane:

| Original Moiety | Potential Advantage of Replacement with (2-Nitroethyl)cyclobutane |

| Isopropyl or tert-butyl group | Introduction of polarity and specific hydrogen bonding interactions via the nitro group. |

| Phenethyl group | Reduced aromaticity, potentially improving solubility and altering metabolic profile. |

| Other nitro-containing side chains | The cyclobutane ring could introduce conformational restriction and improve metabolic stability of the linker. |

Without experimental data, the viability of (2-Nitroethyl)cyclobutane as a successful bioisostere remains speculative.

Applications in DNA Crosslinking Research (e.g., Pyrimidine (B1678525) Dimers)

DNA crosslinking is a critical mechanism of action for several anticancer drugs and a significant area of research in understanding DNA damage and repair. nih.govru.nl A well-known form of DNA damage involves the formation of cyclobutane pyrimidine dimers (CPDs) upon exposure to UV radiation. researchgate.netnih.govplos.org This process involves a [2+2] cycloaddition reaction between adjacent pyrimidine bases on the same DNA strand, forming a cyclobutane ring that links them. researchgate.netnih.govru.nl

While the formation of a cyclobutane ring is central to this type of DNA damage, there is no evidence in the scientific literature to suggest that (2-Nitroethyl)cyclobutane itself is involved in or used to study DNA crosslinking or the formation of pyrimidine dimers. The research in this area focuses on the photochemical reactions of the DNA bases themselves.

It is conceivable that a molecule containing the (2-Nitroethyl)cyclobutane moiety could be designed to interact with DNA. The nitro group, being a known electrophile after metabolic activation, could potentially alkylate DNA bases, leading to DNA damage. However, this is a general property of many nitroaromatic and nitroalkane compounds and is not specific to the (2-Nitroethyl)cyclobutane structure. There are no published studies that have explored this possibility.

Conclusion

(2-Nitroethyl)cyclobutane represents an intriguing yet underexplored molecule in the realm of organic chemistry. Its combination of a strained cyclobutane (B1203170) ring and a reactive nitro group suggests a rich and varied chemistry. While detailed research on this specific compound is limited, the known reactivity of its constituent parts provides a solid foundation for predicting its chemical behavior and potential applications. Further investigation into the synthesis, characterization, and reactivity of (2-Nitroethyl)cyclobutane is warranted to fully unlock its potential as a versatile building block in organic synthesis.

Emerging Trends and Future Research Directions in 2 Nitroethyl Cyclobutane Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of (2-nitroethyl)cyclobutane and its derivatives is a cornerstone of its chemistry. Traditional methods often require harsh conditions or stoichiometric reagents, limiting their efficiency and sustainability. Current research is heavily invested in the development of novel catalytic systems to overcome these limitations.

One promising avenue is the use of organocatalysis . Chiral organocatalysts, such as proline derivatives and squaramides, have shown remarkable success in promoting asymmetric reactions, leading to the synthesis of enantiomerically enriched cyclobutane (B1203170) derivatives. researchgate.netmdpi.com For instance, chiral bifunctional squaramide catalysts have been effectively used in the diastereo- and enantioselective [2+2] annulation of nitroolefins and vinylogous ketone dienolates to construct densely substituted chiral cyclobutane scaffolds. researchgate.net These catalysts operate through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of the reaction.

Metal catalysis also continues to be a major focus. Transition metal complexes, particularly those of palladium, rhodium, and copper, are being explored for their ability to catalyze various C-C bond-forming reactions leading to the cyclobutane ring. organic-chemistry.orgscispace.com For example, palladium-catalyzed arylation of nitroalkanes offers a route to introduce aromatic moieties into cyclobutane structures under mild conditions. researchgate.net Recent advancements have also seen the use of rhodium complexes in metal-catalyzed [2+2] cycloaddition reactions of ynamides with nitroethenes. scispace.com

The development of photocatalysis represents a significant leap forward, offering a greener and more efficient approach. Visible-light-induced [2+2] cycloaddition reactions have been successfully employed to access nitro-substituted cyclobutanes. researchgate.net These reactions often proceed under mild conditions and with high selectivity, minimizing the formation of byproducts.

Future research in this area will likely focus on:

The design of more robust and recyclable catalysts.

The development of catalysts that can operate under environmentally benign conditions, such as in water or solvent-free systems.

The discovery of catalytic systems that allow for the selective synthesis of specific stereoisomers.

| Catalytic System | Key Features | Example Reaction | References |

|---|---|---|---|

| Organocatalysis (e.g., Squaramides) | High enantioselectivity, mild reaction conditions, metal-free. | Asymmetric Michael-Michael cascade of vinylogous ketone enolates and nitroalkenes. | researchgate.net |

| Metal Catalysis (e.g., Palladium) | High efficiency, broad substrate scope, good functional group tolerance. | Arylation of nitroalkanes with aryl halides. | organic-chemistry.orgresearchgate.net |

| Metal Catalysis (e.g., Rhodium) | Effective for [2+2] cycloadditions. | Cycloaddition of ynamides with 2-arylsubstituted nitroethenes. | scispace.com |

| Photocatalysis | Uses visible light, mild conditions, environmentally friendly. | [2+2] photocycloaddition of β-nitrostyrenes to olefins. | researchgate.net |

Exploration of New Reactivity Modes and Transformational Pathways

Beyond its synthesis, researchers are actively exploring new ways to chemically transform the (2-nitroethyl)cyclobutane scaffold. The inherent ring strain of the cyclobutane ring, combined with the versatile reactivity of the nitro group, makes it a rich platform for synthetic innovation. researchgate.netacs.org

Ring-opening reactions are a key area of investigation. The strained four-membered ring can be selectively cleaved under various conditions to provide access to a diverse range of acyclic and larger ring systems. acs.org For example, Lewis acid-catalyzed ring-opening of cyclobutane derivatives can lead to the formation of spiroannelated lactones and lactams. acs.org

The nitro group itself offers numerous possibilities for functional group interconversion. It can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in various C-C bond-forming reactions like the Henry (nitroaldol) reaction. researchgate.nettandfonline.com These transformations allow for the elaboration of the (2-nitroethyl)cyclobutane core into more complex and functionally diverse molecules.

Recent studies have also focused on cascade reactions , where multiple bond-forming events occur in a single synthetic operation. researchgate.net These elegant processes can rapidly build molecular complexity from simple starting materials. For instance, cascade reactions of allenynes with tert-butyl nitrite (B80452) have been developed to synthesize functionalized cyclobutane-fused naphthalene (B1677914) derivatives. researchgate.net

Future directions in this area include:

The discovery of novel ring-opening strategies to access unique molecular architectures.

The development of new methods for the selective functionalization of the cyclobutane ring.

The application of cascade reactions to the total synthesis of complex natural products containing the cyclobutane motif. researchgate.net

Advanced Computational Tools for Predictive Design

The use of computational chemistry is becoming increasingly integral to the study of (2-nitroethyl)cyclobutane and its derivatives. acs.orgsemanticscholar.org Density Functional Theory (DFT) calculations and other theoretical methods are being employed to:

Elucidate reaction mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of reactions, helping to explain observed selectivity and reactivity. acs.orgmdpi.com For example, calculations have been used to understand the stepwise, zwitterionic mechanism of [2+2] cycloaddition reactions involving nitroalkenes. mdpi.com

Predict reactivity and stereochemistry: By modeling the electronic and steric properties of reactants and catalysts, computational tools can help predict the outcome of a reaction, guiding the design of new experiments. semanticscholar.org This is particularly valuable in asymmetric catalysis, where the subtle interactions that control stereoselectivity can be difficult to probe experimentally.

Design novel molecules with desired properties: Computational methods can be used to screen virtual libraries of compounds and identify candidates with specific electronic, steric, or biological properties, accelerating the discovery of new materials and drugs. semanticscholar.org

The increasing power and accessibility of computational software are expected to further accelerate progress in this field. Future applications will likely involve more sophisticated modeling of complex reaction systems and the use of machine learning algorithms to predict reaction outcomes with even greater accuracy.

Expansion of Applications in Materials Science and Drug Discovery

The unique structural and electronic properties of (2-nitroethyl)cyclobutane and its derivatives make them attractive building blocks for both materials science and drug discovery. ontosight.ailifechemicals.comontosight.ai

In materials science , the strained cyclobutane ring can be harnessed to create polymers with unique properties. lifechemicals.com For example, the ring-opening polymerization of cyclobutane-containing monomers can lead to the formation of high-performance polymers with tailored thermal and mechanical properties. The incorporation of the nitro group can further enhance these properties or introduce new functionalities.

In drug discovery , the cyclobutane moiety is increasingly being recognized as a valuable scaffold for the design of new therapeutic agents. nih.govru.nl The rigid, three-dimensional structure of the cyclobutane ring can be used to constrain the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target. ru.nl It can also serve as a bioisosteric replacement for other groups, such as double bonds or larger rings, to improve pharmacokinetic properties like metabolic stability. ru.nl Several cyclobutane-containing compounds are currently in preclinical or clinical development for a variety of diseases. nih.gov The (2-nitroethyl) side chain provides a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

| Field | Application | Key Advantages | References |

|---|---|---|---|

| Materials Science | Precursors for stress-responsive polymers and other advanced materials. | Inherent ring strain allows for controlled ring-opening polymerization. The nitro group can introduce specific functionalities. | lifechemicals.comontosight.ai |

| Drug Discovery | Scaffolds for the development of novel therapeutics. | The rigid cyclobutane ring can improve binding affinity, selectivity, and metabolic stability. The nitroethyl group allows for further diversification. | lifechemicals.comnih.govru.nl |

Sustainable and Green Chemistry Approaches to (2-Nitroethyl)cyclobutane Synthesis

In line with the broader trends in chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of (2-nitroethyl)cyclobutane and its derivatives. tandfonline.comrsc.org This involves several key principles of green chemistry:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. Cascade reactions are a prime example of this principle in action.

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. tandfonline.com For example, the Henry reaction has been successfully carried out in aqueous media or using solvent-free grinding methods. tandfonline.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, often facilitated by the use of highly active catalysts or photochemical methods. researchgate.net

Use of Renewable Feedstocks: While not yet a primary focus for (2-nitroethyl)cyclobutane, future research may explore the synthesis of this compound from renewable bio-based starting materials.

The development of biocatalytic methods also holds significant promise for the green synthesis of nitro compounds. rsc.org Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, offering a powerful alternative to traditional chemical catalysts.

The future of (2-nitroethyl)cyclobutane chemistry will undoubtedly be shaped by the continued integration of these green chemistry principles, leading to more efficient, cost-effective, and environmentally responsible synthetic processes.

Q & A

Q. What criteria should guide the selection of computational methods for modeling (2-nitroethyl)cyclobutane’s stereochemical outcomes?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.